6-Bromo-3-nitropyridin-2-amine
Overview
Description
6-Bromo-3-nitropyridin-2-amine is a chemical compound with the molecular formula C5H4BrN3O2 and a molecular weight of 218.01 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is also a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
The synthesis of 6-Bromo-3-nitropyridin-2-amine involves a series of reactions. 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
Molecular Structure Analysis
The molecular structure of 6-Bromo-3-nitropyridin-2-amine can be found in various databases such as PubChem and ChemSpider .
Chemical Reactions Analysis
6-Bromo-3-nitropyridin-2-amine is instrumental in the synthesis of diverse heterocyclic compounds. Reactions involving bromo-nitropyridine derivatives have led to the synthesis of various heterocyclic structures, contributing to the field of medicinal and synthetic organic chemistry.
Physical And Chemical Properties Analysis
6-Bromo-3-nitropyridin-2-amine is a solid at room temperature. It has a molecular weight of 218.01 g/mol. The compound has a topological polar surface area of 84.7 Ų and a complexity of 160. It has one hydrogen bond donor count and four hydrogen bond acceptor counts .
Scientific Research Applications
Nitro-Group Migration in Nucleophilic Substitution
- Study : Yao, Blake, and Yang (2005) investigated the reaction of 3-bromo-4-nitropyridine with amines, noting an unexpected nitro-group migration product, highlighting the complexity of reactions involving such compounds. This study contributes to understanding the behavior of similar chemicals, including 6-Bromo-3-nitropyridin-2-amine (Yao, Blake, & Yang, 2005).
Synthesis in Large Scale Production
- Study : Agosti et al. (2017) described the synthesis of 5-Bromo-2-nitropyridine from the corresponding amine via hydrogen peroxide oxidation on a large scale, indicating the relevance of such compounds in industrial contexts (Agosti et al., 2017).
Selective Vicarious Nucleophilic Amination
- Study : Bakke, Svensen, and Trevisan (2001) demonstrated the amination of 3-nitropyridine compounds, including products analogous to 6-Bromo-3-nitropyridin-2-amine. This study provides insights into the methods for preparing similar compounds (Bakke, Svensen, & Trevisan, 2001).
Formation of Aminals via Pummerer Rearrangement
- Study : Rakhit, Georges, and Bagli (1979) explored the reaction of 2-amino-3-nitropyridine with acid chlorides, leading to the formation of aminals, shedding light on possible reactions and derivatives of similar nitropyridines (Rakhit, Georges, & Bagli, 1979).
Influence of Solvent on Reactivity
- Study : Hertog and Jouwersma (1953) investigated the reactivity of derivatives of nitropyridines towards ammonia, revealing the impact of solvent polarity on substitution processes. This study is relevant for understanding the chemical behavior of 6-Bromo-3-nitropyridin-2-amine (Hertog & Jouwersma, 1953).
Synthesis of Amino-Bridged Bipyridine Ligands
- Study : Mameri, Charbonnière, and Ziessel (2003) described the synthesis of ligands from a 6-bromo-6'-bromomethyl-2,2'-bipyridine building block, which is relevant for understanding the applications of similar bromo-nitropyridines in coordination chemistry (Mameri, Charbonnière, & Ziessel, 2003).
Safety And Hazards
properties
IUPAC Name |
6-bromo-3-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXZIHANXVKUHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477511 | |
Record name | 6-bromo-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-nitropyridin-2-amine | |
CAS RN |
84487-04-7 | |
Record name | 6-Bromo-3-nitro-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84487-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-bromo-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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